Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate

Medicinal Chemistry Chemical Biology Procurement QC

Kinase screening campaigns often fail due to undetected impurities in probe compounds that generate false-positive hits at 10-30 µM concentrations. This compound eliminates that risk: • ≥98% certified purity (HPLC) with batch-specific NMR, HPLC, and GC reports ensures direct correlation between concentration and bioactivity. • 5-fold aqueous solubility advantage over 4-chloro analogs reduces DMSO co-solvent cytotoxicity in live-cell assays. • Reactive diethylamino group enables mild post-functionalization without risking ester hydrolysis.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
Cat. No. B12116689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=NC2=CC(=C(C=C21)OC)OC)C(=O)OCC
InChIInChI=1S/C18H24N2O4/c1-6-20(7-2)17-12-9-15(22-4)16(23-5)10-14(12)19-11-13(17)18(21)24-8-3/h9-11H,6-8H2,1-5H3
InChIKeyPXSMMGRKUGGKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate Baseline Overview


Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate (CAS 1279207-85-0) is a fully characterized, synthetic 4-aminoquinoline-3-carboxylate ester bearing 6,7-dimethoxy substitution and a diethylamino moiety at position 4. The compound has a molecular formula C₁₈H₂₄N₂O₄ and a molecular weight of 332.39 g mol⁻¹ . It is supplied as a research-grade small molecule with certified purity levels typically ≥ 98 % (HPLC) and is accompanied by batch-specific QC documentation including NMR, HPLC, and/or GC reports . This compound is employed as a kinase-focused screening candidate and a versatile synthetic intermediate for further elaboration.

Why Generic Substitution Fails for This Compound


Quinoline-3-carboxylates display steep structure-activity relationships governed by three principal substitution sites: the 4-position, the 6,7-positions, and the ester group [1]. Even conservative replacements of the 4-diethylamino group with a 4-chloro or 4-amino substituent alter the electronic character of the quinoline core, modify the hydrogen-bond acceptor/donor capacity, and shift the lipophilic–hydrophilic balance, which can abolish target engagement in kinase profiling panels [2]. Consequently, generic substitution without experimental re-validation introduces an uncontrolled variable that confounds hit-to-lead translation and SAR interpretation.

Quantitative Differentiation Evidence


Purity Certification Advantage with Multi-Method QC

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate is offered at a certified purity of ≥ 98 % (NLT 98 %) by MolCore, supported by ISO-compliant multi-technique analytics (NMR, HPLC, GC), whereas several other 4-substituted-6,7-dimethoxyquinoline-3-carboxylate analogs (including the 4-chloro derivative, CAS 26893-14-1) are routinely supplied at 97 % purity . This 1 percentage-point purity improvement reduces the maximum undetected impurity burden by one-third, which is material for biochemical assay reproducibility at low micromolar screening concentrations .

Medicinal Chemistry Chemical Biology Procurement QC

Diethylamino Substituent Aqueous Solubility Advantage

Replacement of the 4-chloro substituent (present in the direct analog ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate) with a 4-diethylamino group introduces a tertiary amine with a calculated pKa of approximately 7.5–8.0, which is expected to confer pH-dependent aqueous solubility under mildly acidic conditions (pH 5–6) [1]. Quantitative structure-property predictions (ALOGPS 2.1) estimate a logS of –3.9 for the target compound versus –4.6 for the 4-chloro analog, corresponding to an approximately 5-fold higher calculated aqueous solubility [1]. This advantage facilitates compound handling in biochemical assay buffers.

Medicinal Chemistry Pharmacokinetics Formulation Science

Diethylamino Group as a Versatile Synthetic Handle

The 4-diethylamino group serves as a tertiary amine base that can be selectively N-dealkylated, quarternized, or oxidized to the N-oxide, enabling post-functionalization strategies that are inaccessible to the 4-chloro analog [1]. The 4-chloro derivative, in contrast, requires harsher nucleophilic aromatic substitution conditions (elevated temperature, Pd-catalysis) to introduce amine diversity at the 4-position, which can degrade the 3-ester functionality [1][2]. This differential reactivity positions the target compound as a more versatile late-stage diversification intermediate for focused library synthesis.

Synthetic Chemistry Library Design Medicinal Chemistry

Optimal Application Scenarios


High-Confidence Biochemical Screening

The ≥ 98 % certified purity with multi-method QC documentation makes this compound suitable as a reference standard for kinase inhibition profiling or reporter-gene assays where undetected impurities at the 2 % level could produce false-positive hits at screening concentrations of 10–30 µM [1]. Unlike analogs supplied at 97 % purity, this grade enables direct correlation between compound concentration and observed bioactivity without requiring post-hoc impurity deconvolution.

Target Engagement Probe with pH-Dependent Solubility

The projected 5-fold aqueous solubility advantage over the 4-chloro analog reduces DMSO co-solvent requirements in cell-based target engagement experiments, thereby minimizing solvent-induced cytotoxicity confounds (typically observed at DMSO concentrations ≥ 0.5 % v/v). This property supports reliable dose-response measurements in live-cell assays (e.g., NanoBRET, CETSA) conducted under physiologically relevant buffer conditions (pH 7.4).

Late-Stage Diversification for Quinoline-3-carboxylate Libraries

The reactive tertiary diethylamino group enables mild post-functionalization (N-oxide formation, quarternization) that avoids the elevated temperatures and Pd-catalysis required for 4-chloro analog elaboration [1]. The reduced thermal and chemical stress during library synthesis preserves the 3-ethyl ester, which is vulnerable to hydrolysis under the basic and thermal conditions of SNAr or Buchwald-Hartwig amination. This makes the compound a superior scaffold for generating SAR-rich analog sets targeting kinase ATP-binding pockets with a conserved quinoline-3-carboxylate core.

QC Reference Material for Method Validation

The availability of comprehensive batch-specific analytics (NMR, HPLC, GC) enables this compound to serve as a system-suitability standard during HPLC-MS method development or as a certified reference material for inter-laboratory cross-validation of bioanalytical methods, ensuring reproducibility in multi-site collaborative projects.

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